1-Ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately , this compound features a unique structure that allows it to interact with various biological targets. It is classified under the broader category of pyrazolo[4,3-d]pyrimidin-7-ones, which are known for their diverse pharmacological properties, including antitumor and anti-inflammatory activities .
The synthesis of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and yields can vary based on the specific methodology employed. For example, refluxing in ethanol or using microwave-assisted synthesis can enhance yields and reduce reaction times .
The molecular structure of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be represented using various chemical notation systems:
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-6-5-7-12(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,17,23)
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC(=CC=C3)OC
These representations indicate the presence of a thioxo group and various substituents that contribute to its chemical behavior and interactions.
The chemical reactivity of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one includes:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study .
The mechanism of action for compounds like 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is often related to their ability to interact with specific biological targets such as enzymes or receptors.
For example:
The exact pathways and interactions would require detailed biochemical studies to elucidate fully .
The physical properties of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one include:
Chemical properties include:
These properties influence its formulation in drug development and potential applications in research settings .
The scientific applications of 1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one primarily revolve around its use as a research tool in pharmacology:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5